![molecular formula C17H14ClN3O B3855665 N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide](/img/structure/B3855665.png)
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Overview
Description
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as CIH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the activation of caspase enzymes. It also inhibits the activity of NF-kB, a transcription factor involved in inflammation. The antimicrobial activity of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to their growth and proliferation. Additionally, N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Advantages and Limitations for Lab Experiments
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent anti-cancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. However, one limitation of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is that its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One area of interest is the development of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide-based drugs for the treatment of cancer, inflammation, and infections. Additionally, studies could focus on elucidating the exact mechanism of action of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide and identifying potential molecular targets for drug development. Furthermore, research could explore the potential synergistic effects of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide with other compounds to enhance its therapeutic efficacy.
Scientific Research Applications
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antimicrobial activity against several bacterial strains.
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)11-19-21-17(22)10-15-9-13-3-1-2-4-16(13)20-15/h1-9,11,20H,10H2,(H,21,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQAYMNYISZRFI-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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